(S)-2-Amino-3-(4-hydroxyphenyl)propanamide dihydrochloride

Catalog No.
S6585088
CAS No.
2442565-30-0
M.F
C9H14Cl2N2O2
M. Wt
253.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-Amino-3-(4-hydroxyphenyl)propanamide dihydro...

CAS Number

2442565-30-0

Product Name

(S)-2-Amino-3-(4-hydroxyphenyl)propanamide dihydrochloride

IUPAC Name

(2S)-2-amino-3-(4-hydroxyphenyl)propanamide;dihydrochloride

Molecular Formula

C9H14Cl2N2O2

Molecular Weight

253.12 g/mol

InChI

InChI=1S/C9H12N2O2.2ClH/c10-8(9(11)13)5-6-1-3-7(12)4-2-6;;/h1-4,8,12H,5,10H2,(H2,11,13);2*1H/t8-;;/m0../s1

InChI Key

QQYNFOMWBDXPHK-JZGIKJSDSA-N

SMILES

C1=CC(=CC=C1CC(C(=O)N)N)O.Cl.Cl

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)N)N)O.Cl.Cl

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)N)N)O.Cl.Cl

(S)-2-Amino-3-(4-hydroxyphenyl)propanamide dihydrochloride is a chiral compound with significant relevance in various scientific fields, particularly in medicinal chemistry and biochemistry. It features an amino group, a hydroxyphenyl group, and a propanamide moiety, which contribute to its diverse chemical reactivity and biological activities. The compound is often encountered in its dihydrochloride form, which enhances its solubility in water, making it suitable for various applications in research and industry. Its molecular formula is C9H14Cl2N2O2C_9H_{14}Cl_2N_2O_2 with a molecular weight of approximately 253.12 g/mol .

  • Oxidation: The hydroxyphenyl group can be oxidized to form quinones using agents like potassium permanganate or chromium trioxide.
  • Reduction: The amide group is susceptible to reduction, yielding amines when treated with reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The amino group can engage in nucleophilic substitution reactions, allowing for the formation of various substituted amides.

These reactions highlight the compound's versatility as a building block in organic synthesis.

Research indicates that (S)-2-Amino-3-(4-hydroxyphenyl)propanamide dihydrochloride exhibits potential biological activities, including:

  • Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thus modulating their activity.
  • Receptor Binding: It has been studied for its interactions with various receptors, suggesting possible therapeutic applications.
  • Anti-inflammatory and Analgesic Properties: Preliminary studies indicate that it may possess anti-inflammatory and analgesic effects, making it a candidate for further pharmaceutical development .

The synthesis of (S)-2-Amino-3-(4-hydroxyphenyl)propanamide dihydrochloride typically involves several key steps:

  • Starting Materials: The synthesis often begins with α-bromo-1-(4-hydroxyphenyl)-1-pentone.
  • Reaction with Thiourea: This intermediate is reacted with thiourea in ethanol under controlled conditions.
  • Recrystallization: The desired product is isolated through recrystallization to achieve high purity .

For industrial production, methods are optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.

(S)-2-Amino-3-(4-hydroxyphenyl)propanamide dihydrochloride finds applications across various fields:

  • Medicinal Chemistry: It serves as a precursor for developing pharmaceutical agents with potential therapeutic effects.
  • Biochemistry: Used in studies related to enzyme inhibition and protein interactions.
  • Organic Synthesis: Acts as a building block for synthesizing more complex organic molecules .

Interaction studies of (S)-2-Amino-3-(4-hydroxyphenyl)propanamide dihydrochloride focus on its binding affinity to enzymes and receptors. The compound's ability to modulate biological pathways through enzyme inhibition or receptor binding is critical for understanding its potential therapeutic roles. Factors such as pH, temperature, and the presence of other chemical species can influence these interactions, affecting the compound's stability and efficacy.

Several compounds share structural similarities with (S)-2-Amino-3-(4-hydroxyphenyl)propanamide dihydrochloride. Here are notable examples:

Compound NameStructural FeaturesUnique Aspects
(R)-2-Amino-3-(4-hydroxyphenyl)propanamide hydrochlorideEnantiomer of (S)-2-Amino-3-(4-hydroxyphenyl)propanamideDifferent biological activity due to chirality
4-HydroxyphenylalanineContains a hydroxy group but lacks the amino groupSimpler structure; less versatile
N-(4-Hydroxyphenyl)propanamideSimilar backbone but lacks the amino groupDifferent functional properties

The uniqueness of (S)-2-Amino-3-(4-hydroxyphenyl)propanamide dihydrochloride lies in its chiral nature and the combination of both amino and hydroxy groups. This allows for specific interactions with biological targets, enhancing its value in medicinal chemistry and drug development .

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

5

Exact Mass

252.0432331 g/mol

Monoisotopic Mass

252.0432331 g/mol

Heavy Atom Count

15

Dates

Modify: 2023-11-23

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